molecular formula C6H12N2O2 B2839822 2-(Morpholin-2-yl)acetamide CAS No. 135072-28-5

2-(Morpholin-2-yl)acetamide

Cat. No.: B2839822
CAS No.: 135072-28-5
M. Wt: 144.174
InChI Key: XLZZCQLWBSKIMI-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)acetamide is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-2-yl)acetamide typically involves the reaction of morpholine with acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

    2-(Morpholin-4-yl)acetamide: Similar structure but with a different substitution pattern on the morpholine ring.

    2-(Piperidin-2-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.

    2-(Pyrrolidin-2-yl)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness: 2-(Morpholin-2-yl)acetamide is unique due to the presence of both oxygen and nitrogen atoms in the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-morpholin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)3-5-4-8-1-2-10-5/h5,8H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZZCQLWBSKIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-28-5
Record name 2-(morpholin-2-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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